REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].CO.[H][H]>[Rh].C(O)(=O)C>[C:1]([CH:9]1[CH2:10][CH2:11][CH:12]([OH:15])[CH2:13][CH2:14]1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
glass
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The autoclave was charged to 60 psig H2
|
Type
|
CUSTOM
|
Details
|
(about 10 hrs.)
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration in a glove bag under a nitrogen atmosphere (CAUTION: pyrophoric catalyst)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% sodium carbonate solution (3×250 ml)
|
Type
|
CUSTOM
|
Details
|
to remove phenolic contamination
|
Type
|
WASH
|
Details
|
The dichloromethane solution was washed with 25% sulfuric acid (2×100 ml)
|
Type
|
DISTILLATION
|
Details
|
distilled water (1×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 182 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |